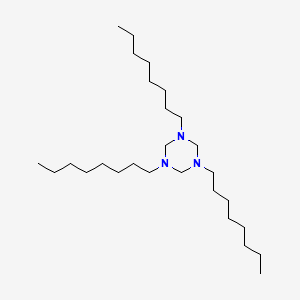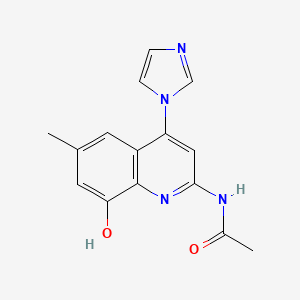
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide: is a complex organic compound with a molecular formula of C13H11N3O This compound is characterized by the presence of a quinoline core, substituted with hydroxy, imidazolyl, and acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Imidazolyl Group: The imidazolyl group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the quinoline core.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imidazolyl group can be reduced to form an imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to modify the properties of these materials makes it valuable in various applications.
Mécanisme D'action
The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and imidazolyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the imidazolyl and acetamide groups.
4-Imidazolylquinoline: Lacks the hydroxy and acetamide groups.
2-Methylquinoline: Lacks the hydroxy, imidazolyl, and acetamide groups.
Uniqueness
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is unique due to the combination of hydroxy, imidazolyl, and acetamide groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H14N4O2 |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
N-(8-hydroxy-4-imidazol-1-yl-6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-5-11-12(19-4-3-16-8-19)7-14(17-10(2)20)18-15(11)13(21)6-9/h3-8,21H,1-2H3,(H,17,18,20) |
Clé InChI |
JGVVTWOVXLAXLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


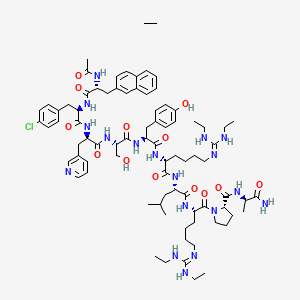

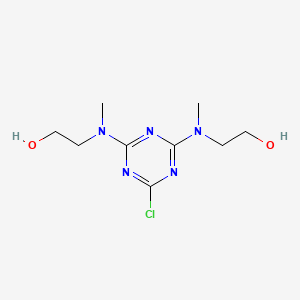


![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
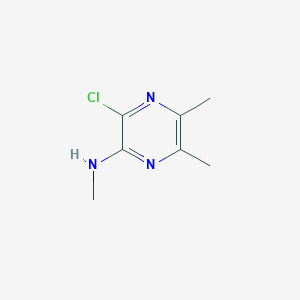
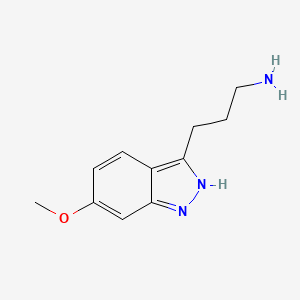
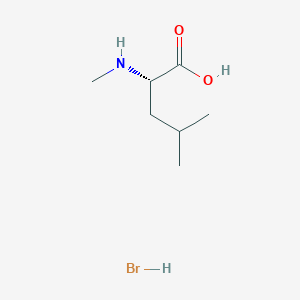
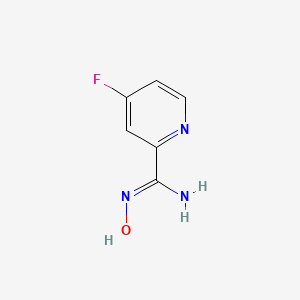
![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)

